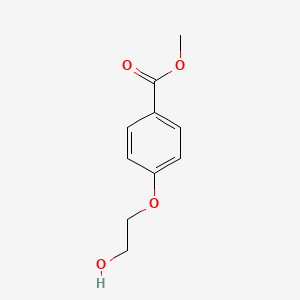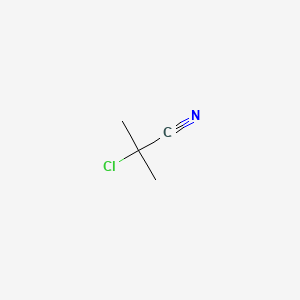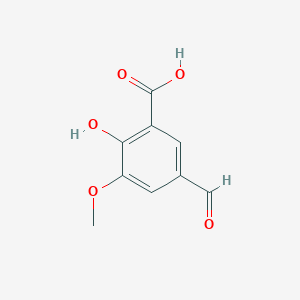
Acide 2-(3,4-dichlorophénoxy)propanoïque
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)propanoic acid, also known as Dichlorprop, is a synthetic herbicide used for weed control in various crops. It was first introduced in the 1940s and has since been widely used in agriculture. The chemical structure of Dichlorprop consists of a propanoic acid group attached to a 3,4-dichlorophenoxy group.
Applications De Recherche Scientifique
Herbicide
“Acide 2-(3,4-dichlorophénoxy)propanoïque” est largement utilisé comme herbicide pour le contrôle des mauvaises herbes . C’est un herbicide à large spectre qui peut contrôler efficacement divers types de mauvaises herbes .
Impact sur le métabolisme des plantes
Ce composé peut avoir un effet indésirable énantiosélectif sur le métabolisme des plantes . Par exemple, dans une étude avec Arabidopsis thaliana, il a été constaté que le poids frais des plantes a diminué de 37,6% après un traitement au R-DCPP, tandis qu’il a augmenté de 7,6% après un traitement au S-DCPP .
Effet sur la morphologie des feuilles et la structure cellulaire
L’énantiomère R-DCPP a provoqué une perturbation plus importante de la morphologie des feuilles, de la structure des cellules du mésophylle et des métabolites foliaires par rapport au S-DCPP .
Impact sur les communautés microbiennes
Le composé peut affecter les communautés microbiennes dans la phyllosphère . La diversité des microorganismes phyllosphériques a diminué et la stabilité de la communauté microbienne dans la phyllosphère a augmenté après le traitement au R-DCPP, tandis que le résultat opposé a été détecté après l’exposition au S-DCPP .
Utilisation dans la synthèse des colorants
“this compound” est également utilisé comme matière première dans la synthèse des colorants .
Améliorant de la brillance optique
Ce composé est utilisé comme additif pour améliorer la brillance optique .
Matériau d’adsorption
Les hydroxydes d’aluminium générés électrochimiquement peuvent être utilisés pour l’adsorption de “l’this compound” à partir de solutions aqueuses .
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-Dichlorophenoxy)propanoic acid is an enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This enzyme carries out three functions: biotin carboxyl carrier protein, biotin carboxylase, and carboxyltransferase .
Mode of Action
2-(3,4-Dichlorophenoxy)propanoic acid interacts with its target enzyme, leading to the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This interaction results in changes in the activity of enzymes, respiration, and cell division .
Biochemical Pathways
The affected pathway is the carboxylation of acetyl-CoA to malonyl-CoA . This process is crucial for fatty acid synthesis. The downstream effects include an increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .
Pharmacokinetics
It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in the body
Result of Action
The action of 2-(3,4-Dichlorophenoxy)propanoic acid results in abnormal and excessive cell division and growth, damaging vascular tissue . This is due to the abnormal increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dichlorophenoxy)propanoic acid. It is also moderately toxic to most aquatic organisms . These factors can affect the distribution and impact of the compound in the environment.
Analyse Biochimique
Biochemical Properties
2-(3,4-Dichlorophenoxy)propanoic acid plays a crucial role in biochemical reactions, particularly in plant systems. It functions by mimicking natural plant hormones called auxins, which regulate plant growth. The compound interacts with specific enzymes and proteins involved in auxin signaling pathways. For instance, it binds to auxin receptors, leading to the activation of downstream signaling cascades that promote cell elongation and division . Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can inhibit certain enzymes involved in the biosynthesis of cell wall components, further affecting plant growth and development .
Cellular Effects
2-(3,4-Dichlorophenoxy)propanoic acid exerts various effects on different types of cells and cellular processes. In plant cells, it induces abnormal cell division and elongation, leading to uncontrolled growth and eventual plant death . This compound influences cell signaling pathways by altering the expression of genes involved in cell cycle regulation and stress responses . Moreover, 2-(3,4-Dichlorophenoxy)propanoic acid affects cellular metabolism by disrupting the balance of reactive oxygen species and interfering with energy production pathways .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dichlorophenoxy)propanoic acid involves its binding interactions with specific biomolecules. It binds to auxin receptors, triggering a conformational change that activates downstream signaling pathways . This activation leads to the transcription of genes involved in cell division and elongation. Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can inhibit the activity of enzymes such as peroxidases and catalases, resulting in the accumulation of reactive oxygen species and oxidative stress . These molecular interactions collectively contribute to the herbicidal effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dichlorophenoxy)propanoic acid can vary over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat . Studies have shown that the herbicidal activity of 2-(3,4-Dichlorophenoxy)propanoic acid diminishes over time due to its gradual breakdown into less active metabolites . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenoxy)propanoic acid in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . Studies have reported threshold effects, where a certain concentration of the compound is required to induce noticeable physiological changes . High doses of 2-(3,4-Dichlorophenoxy)propanoic acid can result in toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
2-(3,4-Dichlorophenoxy)propanoic acid is involved in various metabolic pathways. It undergoes biotransformation in plants and animals, leading to the formation of metabolites that can be further processed or excreted . The compound interacts with enzymes such as cytochrome P450s, which play a role in its detoxification and elimination . Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can affect metabolic flux by altering the levels of key metabolites involved in energy production and stress responses .
Transport and Distribution
The transport and distribution of 2-(3,4-Dichlorophenoxy)propanoic acid within cells and tissues are facilitated by specific transporters and binding proteins . In plants, the compound is transported through the vascular system, reaching various tissues and organs . It can accumulate in specific cellular compartments, such as the vacuole, where it exerts its herbicidal effects . The distribution of 2-(3,4-Dichlorophenoxy)propanoic acid within animal tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(3,4-Dichlorophenoxy)propanoic acid is critical for its activity and function. In plant cells, the compound is primarily localized in the cytoplasm and can be transported to the nucleus, where it influences gene expression . Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its herbicidal effects .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPAGODSEBNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954690 | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3307-41-3 | |
| Record name | 3,4-DP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




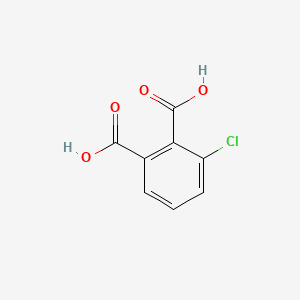
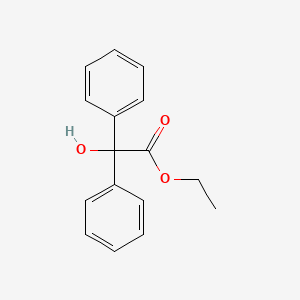

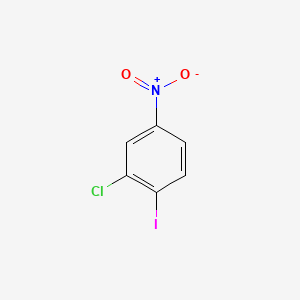


![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)
